1-Ethenylsulfanyl-4-nitrobenzene
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Overview
Description
1-Ethenylsulfanyl-4-nitrobenzene is an organic compound characterized by the presence of an ethenylsulfanyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylsulfanyl-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethenylsulfanyl group and the nitro group onto the benzene ring. One common method involves the nitration of 1-ethenylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylsulfanyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Major Products:
Oxidation: 1-Ethenylsulfinyl-4-nitrobenzene, 1-Ethenylsulfonyl-4-nitrobenzene.
Reduction: 1-Ethenylsulfanyl-4-aminobenzene.
Substitution: 1-Ethenylsulfanyl-4-hydroxybenzene.
Scientific Research Applications
1-Ethenylsulfanyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethenylsulfanyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The ethenylsulfanyl group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Ethynyl-4-nitrobenzene: Similar structure but with an ethynyl group instead of an ethenylsulfanyl group.
1-Iodo-4-nitrobenzene: Contains an iodine atom instead of the ethenylsulfanyl group.
1-Methoxy-4-nitrobenzene: Features a methoxy group instead of the ethenylsulfanyl group
Uniqueness: 1-Ethenylsulfanyl-4-nitrobenzene is unique due to the presence of both an ethenylsulfanyl group and a nitro group on the benzene ring.
Properties
IUPAC Name |
1-ethenylsulfanyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWRAHWBDXPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522269 |
Source
|
Record name | 1-(Ethenylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42150-17-4 |
Source
|
Record name | 1-(Ethenylsulfanyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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